REACTION_CXSMILES
|
C[O-].[Na+].Cl.Cl.[CH2:6]([NH:13][NH2:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:15]([C:17](=[C:20](SC)[NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:18]#[N:19])#[N:16]>CO.C(O)C>[NH2:19][C:18]1[N:13]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:14]=[C:20]([NH:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:17]=1[C:15]#[N:16] |f:0.1,2.3.4|
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Name
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|
Quantity
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4.65 g
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Type
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reactant
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Smiles
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C(#N)C(C#N)=C(NC1=CC=CC=C1)SC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture is stirred for approx. 15 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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With ice-cooling
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for approx. 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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insoluble material is filtered off with suction
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated by evaporation
|
Type
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CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
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Details
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the brown oily residue is chromatographed on 190 g of silica gel, methylene chloride/ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
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NC1=C(C(=NN1CC1=CC=CC=C1)NC1=CC=CC=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |